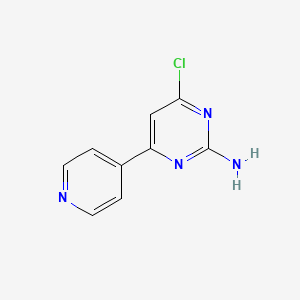

4-Chloro-6-(pyridin-4-yl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-pyridin-4-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4/c10-8-5-7(13-9(11)14-8)6-1-3-12-4-2-6/h1-5H,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMQZMRAYFNAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 6 Pyridin 4 Yl Pyrimidin 2 Amine and Its Core Analogs

Conventional Synthetic Pathways

Conventional approaches to 4-chloro-6-(pyridin-4-yl)pyrimidin-2-amine typically involve the initial construction of a pyrimidine (B1678525) ring system followed by necessary functional group manipulations, such as chlorination.

Chlorination Reactions of Precursor Pyrimidines

A primary and widely used method for introducing the chloro group at the 4-position of the pyrimidine ring is through the chlorination of a corresponding pyrimidin-4-ol precursor. The most common reagent for this transformation is phosphorus oxychloride (POCl₃). researchgate.netoregonstate.edu This reaction typically involves heating the hydroxy-pyrimidine substrate in an excess of POCl₃, often in the presence of a base like N,N-diethylaniline or pyridine (B92270). oregonstate.edunih.gov The precursor, 2-amino-6-(pyridin-4-yl)pyrimidin-4-ol, can be synthesized first, and then subjected to chlorination to yield the final product. The use of equimolar POCl₃ in a sealed reactor at high temperatures (140–160 °C) has been reported as an efficient, solvent-free method for chlorinating various hydroxypyrimidines. nih.gov

For instance, the general procedure involves heating the hydroxy-containing substrate with POCl₃, sometimes with a base, followed by careful quenching with cold water and pH adjustment to isolate the chlorinated product. nih.gov This method is applicable to a variety of nitrogen-containing heterocycles.

Table 1: Representative Chlorination Reaction Conditions

| Starting Material | Chlorinating Agent | Base | Conditions | Outcome |

|---|---|---|---|---|

| 2-Amino-6-(pyridin-4-yl)pyrimidin-4-ol | POCl₃ | N,N-Diethylaniline | Reflux | This compound |

Amine Condensation and Cyclization Protocols for Pyrimidine Ring Formation

The core pyrimidine structure can be constructed through the condensation and cyclization of acyclic precursors. A common strategy involves the reaction of a β-ketoester or a related 1,3-dicarbonyl compound with guanidine (B92328) or its derivatives. To synthesize the target molecule, this would involve a precursor like ethyl 3-(pyridin-4-yl)-3-oxopropanoate, which is condensed with guanidine hydrochloride in the presence of a base such as sodium ethoxide. This cyclization directly forms the 2-amino-pyrimidin-4-ol ring system, specifically 2-amino-6-(pyridin-4-yl)pyrimidin-4-ol, which can then be chlorinated as described previously.

This three-component reaction, often referred to as a Biginelli-type reaction, is a convergent and efficient method for creating a diverse library of pyrimidine derivatives by varying the aldehyde, β-dicarbonyl compound, and the guanidine or urea (B33335) component. nih.gov

Nucleophilic Substitution Reactions for Pyrimidine Derivatization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for derivatizing the pyrimidine ring, particularly when it is activated by electron-withdrawing groups and contains a good leaving group, such as a chlorine atom. nih.govvulcanchem.com For the synthesis of this compound itself, this might involve introducing the 2-amino group onto a dichlorinated precursor.

More commonly, the chloro group at the 4-position of the target molecule serves as a handle for further derivatization. It can be displaced by various nucleophiles, including amines, alcohols, and thiols, to generate a wide array of analogs. For example, reacting 2-amino-4,6-dichloropyrimidine (B145751) with various amines can lead to the synthesis of diverse 2,4-diaminopyrimidine (B92962) derivatives. nih.gov These reactions are often facilitated by heat, sometimes under microwave irradiation, and may be carried out in the presence of a base like triethylamine (B128534) to neutralize the generated HCl. nih.gov

Palladium-Catalyzed Coupling Approaches for Pyridyl Moiety Introduction

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds efficiently and with high selectivity. These methods are particularly useful for introducing the pyridyl group onto the pyrimidine core.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming a C-C bond between the pyrimidine and pyridine rings. researchgate.netnih.gov This reaction typically involves the coupling of a halogenated pyrimidine with a pyridylboronic acid or its ester derivative. A common starting material for this approach is a dihalopyrimidine, such as 2-amino-4,6-dichloropyrimidine.

The regioselectivity of the coupling is a key consideration. For 2,4-dichloropyrimidines, the reaction often occurs preferentially at the C4 position due to the favored oxidative addition of palladium into the C4-chlorine bond. mdpi.com The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or [1,4-Bis(diphenylphosphino)butane]palladium(II) dichloride, a base (e.g., K₃PO₄, Cs₂CO₃), and a suitable solvent system like 1,4-dioxane/water. researchgate.netnih.govmdpi.com This strategy allows for the introduction of the pyridyl moiety onto a pre-functionalized pyrimidine ring, which can then be further modified if necessary.

Table 2: Typical Suzuki-Miyaura Reaction Parameters

| Pyrimidine Substrate | Boronic Acid | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine | Pyridin-4-ylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgacsgcipr.org While it can be used to synthesize a vast range of N-aryl and N-heteroaryl amines, its application in the direct synthesis of the primary amine in this compound is less common, as the 2-amino group is often incorporated during the ring formation step using guanidine.

However, this methodology is invaluable for synthesizing analogs of the target compound where the 2-amino group is substituted (i.e., a secondary or tertiary amine). nih.gov In this context, a precursor like 2-bromo- or 2-chloro-4-chloro-6-(pyridin-4-yl)pyrimidine could be coupled with various primary or secondary amines. The reaction requires a palladium catalyst (e.g., dichlorobis(triphenylphosphine)Pd(II)), a phosphine (B1218219) ligand (such as Xantphos), and a base (like sodium tert-butoxide) in a solvent such as toluene. nih.gov This approach provides a versatile route to a wide range of N-substituted 2-aminopyrimidine (B69317) derivatives. nih.govresearchgate.net

Emerging and Advanced Synthetic Techniques

The synthesis of highly functionalized pyrimidine scaffolds, such as that of this compound, has been significantly advanced by the adoption of modern synthetic methodologies. These techniques offer substantial improvements over classical methods in terms of efficiency, reaction times, yields, and environmental impact.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, providing rapid and uniform heating that often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. orientjchem.orgnih.gov This technology has been successfully applied to the synthesis of various pyrimidine derivatives, including those with the 2-amino-4-chloro-pyrimidine core. nih.govnih.gov The significant reduction in reaction times, from hours to minutes, is a key advantage. mdpi.comnih.gov

The synthesis of aminopyrimidine derivatives can be initiated from chalcones and guanidine nitrate, with microwave irradiation significantly shortening the reaction time to just a few minutes. nanobioletters.com In a typical procedure for synthesizing substituted 2-amino-4-chloro-pyrimidine derivatives, the reaction of 2-amino-4,6-dichloropyrimidine with a substituted amine is carried out in a solvent like anhydrous propanol (B110389) under microwave irradiation at 120–140 °C for 15–30 minutes. nih.gov This approach has been used to generate libraries of unique pyrimidine-anchored derivatives. nih.govnih.gov Similarly, the chlorination of pyrimidinone precursors using phosphorus oxychloride can be efficiently conducted in a microwave oven, reducing reaction times from hours to minutes. orientjchem.org The application of microwave energy has proven effective for various substituted pyrimidines, demonstrating its versatility in this area of heterocyclic chemistry. acs.orgrsc.org

| Reactants | Reaction Type | Microwave Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-amino-4,6-dichloropyrimidine, Substituted amine | Nucleophilic Substitution | 120-140 °C, 15-30 min | 2-Amino-4-chloro-6-(substituted-amino)pyrimidine | Moderate to Good | nih.gov |

| Chalcones, Guanidine nitrate | Condensation/Cyclization | 160 W, 3 min | 2-Aminopyrimidines | 33-56% | nanobioletters.com |

| Thieno[2,3-d]pyrimidin-4(3H)-one, POCl₃ | Chlorination | 120 °C, 60 W, 15 min | 4-Chlorothieno[2,3-d]pyrimidine | Not specified | orientjchem.org |

| 6-chloro-2-methylsulfanylpyrido[3,2-d]pyrimidine, Boronic acids | Suzuki–Miyaura Coupling | 100 °C, 120 W | Substituted 2-methylsulfanylpyrido[3,2-d]pyrimidines | 74-93% | tandfonline.com |

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. bohrium.com This strategy is exceptionally efficient for constructing diverse and complex heterocyclic scaffolds like pyrimidines, offering advantages in atom economy, procedural simplicity, and the rapid generation of chemical libraries. mdpi.comthieme-connect.com

One prominent MCR for pyrimidine synthesis involves the reaction of aldehydes, malononitrile, and S-alkylisothiouronium salts in water, providing a convenient and environmentally friendly route to 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidines. nih.gov Another sustainable approach utilizes an iridium catalyst to assemble pyrimidines from amidines and up to three different alcohol components through a sequence of dehydrogenation and condensation steps. thieme-connect.comorganic-chemistry.org This method is particularly versatile, allowing for the synthesis of unsymmetrically and fully substituted pyrimidines. bohrium.com Furthermore, four-component reactions using ammonium (B1175870) iodide as the nitrogen source have been developed to construct fused pyrimidine systems, such as 9H-pyrimido[4,5-b]indoles, in a single pot under transition-metal-free conditions. mdpi.com These MCRs provide a powerful and modular platform for the synthesis of the core pyrimidine structure found in this compound and its analogs. researchgate.net

| Components | Catalyst/Conditions | Scaffold Type | Key Features | Reference |

|---|---|---|---|---|

| Aldehyde, Malononitrile, S-alkylisothiouronium salt | Water, Room Temperature | 2-Alkylthio-4-amino-5-cyanopyrimidine | Environmentally friendly, one-pot, good yields. | nih.gov |

| Amidines, Alcohols (up to 3) | PN₅P-Ir-pincer complex | Highly substituted pyrimidines | Sustainable, regioselective, broad substrate scope. | thieme-connect.comorganic-chemistry.org |

| Indole-3-carboxaldehyde, Aromatic aldehyde, Ammonium iodide | Iodine/Iodide promoted, Metal-free | 9H-Pyrimido[4,5-b]indole (fused pyrimidine) | Four C-N bonds formed in one pot; ammonium iodide as dual nitrogen source. | mdpi.com |

| 3-Cyano-2-aminopyridine, Triethyl orthoformate, Primary amine | Solvent-free, 100 °C | 4-Aminopyrido[2,3-d]pyrimidine (fused pyrimidine) | Efficient, good yields, solvent-free conditions. | mdpi.com |

Strategic Synthesis of Key Intermediates for this compound Analog Development

The development of analogs of this compound relies on the strategic synthesis of versatile key intermediates that allow for late-stage diversification. A common and effective strategy involves the preparation of a chlorinated pyrimidine core, which can then undergo subsequent functionalization, typically through cross-coupling reactions. nih.gov

A pivotal intermediate is a 4,6-dichloropyrimidine (B16783) derivative, which can be synthesized from the corresponding pyrimidine-4,6-diol. The diol itself is readily prepared by the condensation of a malonic acid derivative with urea or guanidine. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), yields the highly reactive dichlorinated intermediate. thieme.de Alternatively, 2-aminopyrimidine-4,6-diol can be used as a precursor. For the target compound, a crucial step is the introduction of the pyridyl moiety. This is often achieved via a Suzuki-Miyaura coupling reaction between the chlorinated pyrimidine intermediate and a suitable pyridineboronic acid. tandfonline.com The synthesis of 2-amino-4-chloro-6-methylpyrimidine (B145687) and its subsequent reactions with various amines also serves as a foundational method for creating libraries of pyrimidine derivatives. researchgate.net These chlorinated pyrimidines are valuable precursors for a wide range of substitution reactions, enabling the synthesis of diverse analogs for structure-activity relationship studies. thieme.de

| Starting Material | Reagents/Conditions | Key Intermediate | Subsequent Application | Reference |

|---|---|---|---|---|

| Pyrimidine-4,6-diol | POCl₃, heat | 4,6-Dichloropyrimidine | Nucleophilic substitution, cross-coupling reactions. | thieme.de |

| 6-chloro-2-methylsulfanylpyrido[3,2-d]pyrimidine | Pyridine-4-boronic acid, Pd(PPh₃)₄, Na₂CO₃, Microwave | 6-(Pyridin-4-yl)-2-methylsulfanylpyrido[3,2-d]pyrimidine | Core structure for further analog synthesis. | tandfonline.com |

| 2-Amino-4-hydroxy-6-methylpyrimidine | POCl₃ | 2-Amino-4-chloro-6-methylpyrimidine | Reaction with primary and secondary amines. | researchgate.net |

| Ethyl acetoacetate, Guanidine | Base-catalyzed condensation, then POCl₃ | 2-Amino-4-chloro-6-methylpyrimidine | Precursor for various substituted aminopyrimidines. | researchgate.net |

Reactivity and Reaction Mechanisms of 4 Chloro 6 Pyridin 4 Yl Pyrimidin 2 Amine

Electrophilic and Nucleophilic Reactivity of the Pyrimidine (B1678525) Core

The chlorine atom at the C-4 position of 4-Chloro-6-(pyridin-4-yl)pyrimidin-2-amine is the most reactive site for nucleophilic substitution. This high reactivity is a consequence of the electron-withdrawing nature of the adjacent nitrogen atoms and the pyridyl group, which stabilize the negative charge in the Meisenheimer complex intermediate formed during the SNAr reaction.

A wide variety of nucleophiles can displace the C-4 chlorine atom. These reactions are fundamental for the derivatization of the pyrimidine core. For instance, reactions with amines, alcohols, and thiols allow for the introduction of diverse functional groups, leading to the synthesis of libraries of compounds with potential biological activities. The general scheme for this nucleophilic substitution is shown below:

Figure 1: General scheme of nucleophilic substitution at the C-4 position.

Aminolysis, the reaction with ammonia (B1221849) or an amine, is a specific and highly important class of nucleophilic aromatic substitution for halogenated pyrimidines. wikipedia.org This reaction is a cornerstone in the synthesis of many biologically active molecules, including various enzyme inhibitors. nih.gov The reaction of 2-amino-4-chloropyrimidine (B19991) derivatives with primary and secondary amines is one of the most frequently employed methods in pyrimidine chemistry. nih.gov

The process typically involves the nucleophilic attack of the amine on the C-4 carbon, leading to the formation of a tetrahedral intermediate, which then eliminates a chloride ion to yield the substituted aminopyrimidine product. fiveable.mewikipedia.org These reactions can be performed under thermal or microwave-assisted conditions, often in the presence of a base to neutralize the HCl generated. nih.gov Solvent-free and catalyst-free methods have also been developed for the synthesis of 2-aminopyrimidine (B69317) derivatives from their chloro precursors. nih.gov

The reactivity in aminolysis is influenced by several factors, including the steric hindrance and electronic properties of the incoming amine. researchgate.net Studies on analogous systems, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, have shown that anilines with pKa values in a specific range (e.g., 2.73-5.20) are most suitable for acid-catalyzed amination, while bulky ortho-substituents can hinder the reaction. ntnu.no

The table below illustrates typical aminolysis reactions on a closely related scaffold, 2-amino-4,6-dichloropyrimidine (B145751), which demonstrates the feasibility and conditions for such transformations.

| Amine Nucleophile | Solvent | Base | Temperature (°C) | Yield (%) |

| N-Methylpiperazine | None | Et₃N | 80-90 | 96 |

| 4-Aminophenol | None | Et₃N | 80-90 | 91 |

| 3,4-Dichloroaniline | None | Et₃N | 80-90 | 94 |

| 4-Fluoroaniline | None | Et₃N | 80-90 | 85 |

| This interactive table is based on data for the analogous compound 2-amino-4,6-dichloropyrimidine. nih.gov |

While nucleophilic substitution at C-4 is the dominant reaction pathway, the pyrimidine ring can, in principle, undergo oxidative and reductive transformations. However, specific studies on this compound are not extensively documented in this area. Reductive dehalogenation could potentially replace the chlorine atom with hydrogen, although this is often a side reaction rather than a desired transformation. Electrochemical methods have been employed for the reductive cross-coupling of other 4-amino-6-chloropyrimidines with aryl halides, suggesting that the pyrimidine core can participate in redox-based C-C bond-forming reactions under specific catalytic conditions.

Versatility of the Pyridyl and Amino Groups in Chemical Transformations

The pyridyl and amino groups on the this compound scaffold are not merely passive substituents; they offer additional sites for chemical modification.

Pyridyl Group: The nitrogen atom of the pyridyl ring is basic and can be protonated, quaternized with alkyl halides, or oxidized to form N-oxides. These modifications can significantly alter the electronic properties of the entire molecule, influencing its solubility, biological activity, and the reactivity of the pyrimidine core.

Amino Group: The primary amino group at the C-2 position is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and arylation. It can also serve as a directing group in certain reactions. The presence of the amino group is known to enhance the pharmacological properties of pyrimidine derivatives. researchgate.net Furthermore, it can participate in condensation reactions to form fused heterocyclic systems, such as imidazopyrimidines or triazolopyrimidines. nih.gov

Mechanistic Investigations of Key Derivatization Reactions

The formation of the C-N bond via nucleophilic aromatic substitution (SNAr) is the most critical derivatization reaction for this compound. The mechanism is generally accepted to proceed through a two-step addition-elimination pathway.

Nucleophilic Attack: An amine (nucleophile) attacks the electron-deficient C-4 carbon atom, which bears the chlorine leaving group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and is particularly stabilized by the ring nitrogen atoms.

Leaving Group Departure: Aromaticity is restored by the expulsion of the chloride ion from the Meisenheimer complex, resulting in the final substituted product.

This SNAr mechanism is distinct from palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination), which involve oxidative addition, reductive elimination, and a transition metal catalyst. acs.org While Pd-catalyzed methods are powerful for forming C-N bonds, the inherent reactivity of the C-4 chloro position in this specific compound often makes the catalyst-free SNAr pathway more direct and efficient. researchgate.net The choice between an SNAr and a palladium-catalyzed pathway depends on the nucleophile, the substrate, and the desired reaction outcome. For electron-deficient systems like chloropyrimidines, the SNAr reaction with amines is often facile. researchgate.net

Role of Catalysis in Pyrimidine Functionalization

The functionalization of the pyrimidine core in this compound, particularly at the electrophilic carbon atom bearing the chloro substituent, is significantly enhanced and diversified through the use of transition metal catalysis. Catalytic methods, predominantly those employing palladium and nickel complexes, provide efficient pathways for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are otherwise challenging to achieve through traditional nucleophilic aromatic substitution (SNAr) reactions alone. These catalytic systems offer milder reaction conditions, broader substrate scope, and often higher yields and regioselectivity.

Palladium-catalyzed cross-coupling reactions are paramount in the derivatization of chloropyrimidines. The Buchwald-Hartwig amination, for instance, is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide array of aryl and alkylamine moieties at the C4 position of the pyrimidine ring. wikipedia.orglibretexts.org This reaction typically involves a palladium(0) catalyst, which undergoes oxidative addition with the aryl chloride (the pyrimidine ring). The subsequent steps involve the coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org

The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. For the functionalization of a structurally similar compound, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine, an optimized catalytic system has been reported, which is directly applicable to the functionalization of this compound. nih.gov This system utilizes a palladium catalyst in combination with a specific ligand and base to achieve moderate to good yields. nih.gov

Below is a table summarizing the typical conditions for a Buchwald-Hartwig amination based on a closely related substrate.

| Parameter | Condition | Reference |

| Catalyst | Dichlorobis(triphenylphosphine)palladium(II) | nih.gov |

| Ligand | Xantphos | nih.gov |

| Base | Sodium tert-butoxide | nih.gov |

| Solvent | Toluene | nih.gov |

| Atmosphere | Nitrogen | nih.gov |

| Temperature | Reflux | nih.gov |

| Yield | 27% - 82% | nih.gov |

For the formation of C-C bonds, the Suzuki coupling reaction is a widely used palladium-catalyzed method. researchgate.netmdpi.commdpi.com This reaction couples the chloropyrimidine with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. The catalytic cycle of the Suzuki reaction also involves a palladium(0) species and includes steps of oxidative addition, transmetalation with the boronic acid derivative, and reductive elimination. The Suzuki coupling is known for its tolerance of a wide variety of functional groups on both coupling partners. acs.orgacs.org

Nickel-catalyzed cross-coupling reactions have also emerged as a valuable alternative for the functionalization of chloropyrimidines. nih.gov Nickel catalysts can sometimes offer different reactivity and selectivity compared to palladium and are often more cost-effective. An electrochemical reductive cross-coupling process employing a nickel(II) catalyst and a sacrificial iron anode has been reported for the preparation of 4-amino-6-arylpyrimidines from 4-amino-6-chloropyrimidines. nih.gov This method provides an efficient route to C-C bond formation under mild conditions. nih.gov

The table below outlines a representative nickel-catalyzed cross-coupling reaction for the arylation of amin-chloropyrimidines.

| Parameter | Condition | Reference |

| Catalyst | Nickel(II) complex | nih.gov |

| Anode | Sacrificial Iron | nih.gov |

| Reaction Type | Electrochemical Reductive Cross-Coupling | nih.gov |

| Coupling Partner | Aryl Halides | nih.gov |

| Yield | Moderate to High | nih.gov |

Based on a thorough review of available scientific literature, detailed experimental data specifically for the structural and advanced analysis of this compound, as required by the outlined sections, is not publicly available. Research and characterization data exist for analogous compounds, such as those with different substituents on the pyrimidine ring (e.g., methyl or methoxy (B1213986) groups instead of the pyridin-4-yl group) or related pyridine-pyrimidine structures. However, specific FT-IR, Raman, NMR, UV-Vis, mass spectrometry, and X-ray crystallography data for the requested compound could not be located.

Consequently, it is not possible to provide the detailed, scientifically accurate article strictly adhering to the provided outline for this compound. Generating such an article would require speculation or the use of data from related but distinct molecules, which would not be scientifically accurate for the specified compound.

Structural Characterization and Advanced Analysis of 4 Chloro 6 Pyridin 4 Yl Pyrimidin 2 Amine

X-ray Crystallography and Solid-State Structural Analysis

Analysis of Supramolecular Interactions in Crystal Packing

Intermolecular Hydrogen Bonding Networks

In the crystal lattice of analogous pyrimidine (B1678525) derivatives, intermolecular hydrogen bonds are a predominant feature, orchestrating the formation of well-defined structural motifs. researchgate.net A consistent observation in similar compounds is the formation of centrosymmetric dimers through pairs of N—H⋯N hydrogen bonds. researchgate.net The amino group of the pyrimidine ring acts as a hydrogen bond donor, while a nitrogen atom of the pyrimidine ring of an adjacent molecule serves as the acceptor. researchgate.net This interaction typically results in the formation of a robust R²₂(8) ring motif. researchgate.netnih.gov

These primary hydrogen-bonded dimers can be further interconnected into more extended networks. For instance, in the crystal structure of 4-Chloro-6-methoxypyrimidin-2-amine, these dimers are linked by N—H⋯O hydrogen bonds, creating undulating sheet structures. researchgate.net In the case of 4-Chloro-6-(pyridin-4-yl)pyrimidin-2-amine, it is highly probable that the pyridinyl nitrogen atom participates in similar hydrogen bonding, potentially leading to the formation of chains or sheets that contribute to the stability of the crystal packing.

Table 1: Representative Hydrogen Bond Geometries in an Analogous Pyrimidine Derivative

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N—H···N | 0.88 | 2.10 | 2.98 | 170 |

| N—H···N | 0.88 | 2.15 | 3.03 | 175 |

Note: The data in this table is illustrative and based on crystallographic studies of analogous compounds.

π-Stacking and Other Non-Covalent Interactions

In addition to hydrogen bonding, π-stacking interactions between the aromatic pyrimidine and pyridine (B92270) rings are expected to play a significant role in the crystal packing of this compound. These interactions arise from the attractive, non-covalent forces between electron-rich and electron-poor regions of adjacent aromatic rings.

In the crystal structure of 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, offset face-to-face π–π stacking interactions are observed between the phenyl and pyrimidine rings of adjacent molecules. nih.gov These interactions are characterized by perpendicular ring distances of 3.463 Å and 3.639 Å, and a dihedral angle of 3.99° between the planes of the rings. The distance between the ring centroids is 4.420 Å. nih.gov It is anticipated that this compound would exhibit similar π–π stacking, contributing to the formation of a stable, three-dimensional supramolecular architecture.

Other non-covalent interactions, such as C—H⋯Cl or C—H⋯π interactions, may also be present, further stabilizing the crystal lattice. The cumulative effect of these weak interactions is a highly ordered and stable crystalline solid.

Conformational Analysis and Molecular Planarity Assessment

The conformation and planarity of this compound are important factors that influence its crystal packing and potential biological activity. Analysis of related compounds suggests that the molecule is likely to be nearly planar.

In 4-Chloro-6-methoxypyrimidin-2-amine, the molecule is essentially planar, with a maximum deviation of 0.0256 Å from the mean plane of the non-hydrogen atoms. researchgate.net Similarly, for 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, the dihedral angle between the benzene (B151609) and pyrimidine rings is a mere 3.99°. nih.govnih.gov This low dihedral angle indicates a high degree of planarity for the molecule as a whole.

For this compound, the dihedral angle between the pyrimidine and pyridine rings is expected to be similarly small, allowing for efficient crystal packing and maximizing intermolecular interactions. The planarity of the molecule would also facilitate the π–π stacking interactions discussed in the previous section.

Table 2: Dihedral Angles in an Analogous Aryl-Substituted Pyrimidine

| Ring 1 | Ring 2 | Dihedral Angle (°) |

| Pyrimidine | Phenyl | 3.99 |

Note: The data in this table is for an analogous compound and is presented to illustrate the expected near-planarity.

Thermal Analysis Studies

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are essential for characterizing the thermal stability and phase behavior of a compound. While specific experimental thermal analysis data for this compound is not available in the current literature, the expected behavior can be inferred from studies on other pyrimidine derivatives.

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of volatile components. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points, phase transitions, and enthalpies of reaction.

For a crystalline solid like this compound, a typical DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The TGA curve would likely show a stable baseline until the onset of thermal decomposition, at which point a significant mass loss would be observed. The decomposition may occur in one or multiple steps, depending on the degradation pathway of the molecule.

Table 3: Illustrative Thermal Analysis Data for a Hypothetical Pyrimidine Derivative

| Analysis | Parameter | Value |

| DSC | Melting Point (Tₘ) | 180-185 °C |

| DSC | Enthalpy of Fusion (ΔHբ) | 25-30 kJ/mol |

| TGA | Onset of Decomposition (Tₒ) | > 250 °C |

| TGA | Major Mass Loss Step | 250-400 °C |

Note: This table is a hypothetical representation of the type of data that would be obtained from thermal analysis and does not represent experimental data for this compound.

Computational Chemistry and Theoretical Investigations of 4 Chloro 6 Pyridin 4 Yl Pyrimidin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are foundational to computational chemistry, applying the principles of quantum mechanics to molecular systems. These calculations can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of a molecule. For complex heterocyclic systems such as pyrimidine (B1678525) derivatives, these methods are invaluable for elucidating their intrinsic properties. researchgate.net

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. thaiscience.info It is particularly effective for calculating the geometric and electronic properties of molecules like substituted pyrimidines. researchgate.netacs.org DFT calculations, often using functionals like B3LYP, can predict key structural parameters such as bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netresearchgate.net

For a molecule such as 4-Chloro-6-(pyridin-4-yl)pyrimidin-2-amine, DFT would be used to find the most stable conformation (the geometry with the lowest energy). This process involves optimizing the positions of all atoms to minimize the forces acting upon them. The resulting data provides a detailed three-dimensional picture of the molecule. For instance, in a study on the related compound 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, the dihedral angle between the benzene (B151609) and pyrimidine rings was determined to be 3.99 (4)°. nih.gov Such calculations are essential for understanding the spatial arrangement of the pyridine (B92270) and pyrimidine rings in the target molecule.

Below is an interactive table showing typical geometric parameters that can be determined for a molecule using DFT. The values are hypothetical for the title compound but illustrate the type of data generated.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C-N (amine) | ~1.36 Å |

| Bond Angle | N-C-N (pyrimidine ring) | ~120° |

| Dihedral Angle | Pyrimidine Ring - Pyridine Ring | Variable (depends on rotation) |

Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. researchgate.net While often more computationally demanding than DFT, they provide a fundamental approach to solving the electronic Schrödinger equation. These methods are used to calculate molecular geometries, vibrational frequencies, and electronic properties. researchgate.net In many studies, HF calculations serve as a baseline, with more advanced methods like DFT or post-Hartree-Fock methods used to incorporate electron correlation for higher accuracy. For pyrimidine derivatives, ab initio calculations can provide valuable insights into the electronic structure and are often used in conjunction with DFT to validate results.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. thaiscience.info The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Theoretical calculations can determine the energies of these orbitals and visualize their spatial distribution. irjweb.comnih.gov For a molecule like this compound, the HOMO is expected to be localized on the electron-rich amino and pyridine groups, while the LUMO may be distributed over the electron-deficient pyrimidine ring.

The table below presents illustrative FMO data from a DFT study on a related pyrimidine derivative, N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, to demonstrate the type of information obtained from such an analysis. irjweb.com

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.2613 | Electron-donating ability |

| ELUMO | -0.8844 | Electron-accepting ability |

| Energy Gap (ΔE) | 5.3769 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values.

Typically, regions of negative electrostatic potential (colored red) are associated with high electron density and are susceptible to electrophilic attack. These sites are often found near electronegative atoms like nitrogen or oxygen. Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas, such as around hydrogen atoms bonded to electronegative atoms, and are prone to nucleophilic attack. thaiscience.info For this compound, MEP analysis would likely show negative potential around the nitrogen atoms of the pyrimidine and pyridine rings, identifying them as sites for interaction with electrophiles or for hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled bonding orbital to an adjacent empty anti-bonding orbital. nih.gov

The following table shows representative stabilization energies from an NBO analysis of a related compound, illustrating how intramolecular interactions are quantified. nih.gov

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) Nx | σ(Cy-Cz) | > 5.0 | Hyperconjugation |

| σ(Ca-Ha) | σ(Nb-Cc) | ~ 0.5 - 2.0 | Weak Hyperconjugation |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful computational tools that allow researchers to predict and analyze the behavior of molecules at an atomic level. These methods are instrumental in modern drug design, offering a rational basis for understanding ligand-receptor interactions and for the optimization of lead compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for identifying potential biological targets and understanding the key interactions that stabilize the ligand-receptor complex. For derivatives of the pyrimidine scaffold, docking studies have been widely employed to elucidate their binding modes within the active sites of various enzymes, particularly kinases. nih.govresearchgate.net

In a typical molecular docking study involving a compound like this compound, the 3D structure of the ligand is placed into the binding site of a target protein. An algorithm then samples a large number of possible conformations and orientations of the ligand, scoring each based on a force field that estimates the binding affinity. The results of molecular docking can highlight crucial interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are vital for potent biological activity. For instance, studies on similar pyrimidine derivatives have shown that the pyrimidine core often forms key hydrogen bonds with the hinge region of kinase domains. mdpi.com

To illustrate the type of data generated from such studies, the following table presents hypothetical docking results for this compound against a panel of cancer-related kinases.

| Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| EGFR | -8.5 | Met793, Leu718, Val726 | H-bond with Met793 (hinge) |

| VEGFR2 | -9.2 | Cys919, Asp1046, Phe1047 | H-bond with Cys919 (hinge) |

| CDK2 | -7.9 | Leu83, Glu81, Phe80 | H-bond with Leu83 (hinge) |

| Abl | -8.8 | Met318, Thr315, Phe382 | H-bond with Met318 (hinge) |

This data is illustrative and based on typical findings for similar compounds.

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and fluctuations of both the ligand and the protein.

For a promising docked pose of this compound, an MD simulation would be performed to assess the stability of the predicted binding mode. The simulation would track the trajectory of each atom in the system, providing insights into the flexibility of the ligand in the binding pocket and the persistence of key interactions identified in the docking study. A stable binding mode is often characterized by low root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation.

The following table exemplifies the kind of data that can be obtained from MD simulations.

| Simulation Parameter | Value | Interpretation |

| Simulation Time | 100 ns | Duration of the simulation. |

| Average Ligand RMSD | 1.5 Å | Indicates stable binding of the ligand. |

| Average Protein RMSD | 2.0 Å | Shows overall stability of the protein structure. |

| Key H-bond Occupancy | > 80% | High occupancy suggests a stable and persistent hydrogen bond. |

This data is illustrative and based on typical findings for similar compounds.

The insights gained from molecular docking and MD simulations form the foundation for structure-based drug design (SBDD). SBDD aims to develop new analogs with improved potency, selectivity, and pharmacokinetic properties by making targeted modifications to the lead compound based on its interaction with the biological target.

For this compound, several structure-based design principles can be applied for the development of improved analogs:

Hinge-Binding Optimization: The 2-amino group on the pyrimidine ring is a critical hinge-binding motif in many kinase inhibitors. Modifications to this group can be explored to enhance hydrogen bonding interactions.

Exploiting Hydrophobic Pockets: The pyridin-4-yl group can be substituted with other aromatic or aliphatic moieties to better occupy hydrophobic pockets within the ATP-binding site, potentially increasing potency. The chlorine atom can also be replaced with other substituents to probe different regions of the binding site.

Improving Selectivity: By analyzing the differences in the active sites of various kinases, modifications can be designed to introduce steric clashes with off-target kinases, thereby improving the selectivity profile of the compound.

Modulating Physicochemical Properties: Computational models can predict how modifications will affect properties like solubility and membrane permeability, guiding the design of analogs with better drug-like characteristics. The development of pyrido[2,3-d]pyrimidine (B1209978) analogs as dual PI3Kα/mTOR inhibitors has demonstrated the success of such targeted design strategies. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design of 4 Chloro 6 Pyridin 4 Yl Pyrimidin 2 Amine Analogs

Impact of Substituent Variation on Biological Activity and Reactivity

The biological activity and chemical reactivity of the 4-Chloro-6-(pyridin-4-yl)pyrimidin-2-amine scaffold are highly sensitive to the nature and position of its substituents. Variations in halogenation, the isomerism of the pyridine (B92270) ring, and the introduction of diverse alkyl, aryl, and heteroaryl groups, as well as different functional groups, have profound effects on the molecule's properties.

The presence and type of halogen atom on the pyrimidine (B1678525) ring can significantly influence the electronic and geometric properties of the molecule, thereby affecting its biological activity. nih.gov Halogens are known to modulate factors such as lipophilicity, metabolic stability, and the ability to form halogen bonds, which can be crucial for ligand-receptor interactions.

In broader studies of halogenated pyrimidines, the nature and position of the halogen substituent have been shown to alter the molecule's electronic structure. nih.gov For instance, replacing a chloro group with a bromo substituent can impact the reactivity of the C-X bond, potentially altering the compound's behavior in nucleophilic substitution reactions, a common step in the synthesis of more complex analogs. While direct comparative studies on this compound versus its bromo-substituted counterpart are not extensively detailed in the provided context, general principles of halogen substitution in heterocyclic compounds suggest that such a change would influence both the pharmacokinetic and pharmacodynamic profiles of the molecule.

Table 1: Influence of Halogenation on Pyrimidine Derivatives

| Substituent | Impact on Molecular Properties | Reference |

|---|---|---|

| Chloro | Influences electronic and geometric structure. | nih.gov |

| Bromo | Alters reactivity in nucleophilic substitution reactions. | nih.gov |

Studies on related heterocyclic scaffolds have demonstrated that altering the pyridine isomer can lead to significant changes in biological potency and selectivity. For example, in a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, the pyridin-2-yl moiety was found to be a key component for their activity as CDK4/6 inhibitors. acs.org While specific comparative data for the pyridin-4-yl, -3-yl, and -2-yl isomers of this compound is not detailed, the established importance of the pyridine ring's orientation in other contexts underscores the necessity of exploring these isomers in SAR studies. The different isomers will present distinct electrostatic potential maps and dipole moments, influencing how the molecule interacts with a protein's binding pocket.

Table 2: Role of Pyridine Isomerism in Biological Activity

| Isomer | Potential Impact | Reference |

|---|---|---|

| Pyridin-4-yl | Specific geometry and electrostatic potential. | sjomr.org.in |

| Pyridin-3-yl | Alters spatial orientation and hydrogen bonding capacity. | sjomr.org.in |

| Pyridin-2-yl | Can influence intramolecular interactions and binding modes. | acs.org |

The introduction of various alkyl, aryl, and heteroaryl substituents at different positions of the this compound scaffold offers a powerful strategy for modulating its biological activity. These groups can influence the compound's lipophilicity, steric profile, and potential for pi-stacking or hydrophobic interactions with a target protein.

For instance, in a series of 4,6-diaryl-2-pyrimidinamine derivatives, the nature of the aryl groups was found to be crucial for their anti-breast cancer activity. nih.gov The presence of specific substituents on the aryl rings could enhance potency by occupying hydrophobic pockets within the target receptor. Similarly, the addition of heteroaryl rings can introduce new hydrogen bond donors or acceptors, leading to improved binding affinity and selectivity. The synthesis of various 4-amino-6-arylpyrimidines has shown that the nature and position of substituents on the phenyl ring can influence the outcomes of cross-coupling reactions, indicating the electronic impact of these groups. nih.gov

Table 3: Effects of Different Substituent Types

| Substituent Type | General Effect on Activity | Reference |

|---|---|---|

| Alkyl | Modulates lipophilicity and steric bulk. | csu.edu.au |

| Aryl | Can engage in pi-stacking and hydrophobic interactions. | nih.govnih.gov |

| Heteroaryl | Introduces additional hydrogen bonding sites. | nih.gov |

The incorporation of small functional groups can fine-tune the electronic properties, solubility, and hydrogen-bonding capacity of the parent compound. An amino group, for example, can act as a hydrogen bond donor and a basic center, which can be critical for salt formation and bioavailability. In the crystal structure of 4-(4-Chloro-phenyl)-6-(methylsulfanyl)pyrimidin-2-amine, the amino group participates in intermolecular N-H···N hydrogen bonds. nih.gov

A methoxy (B1213986) group, as seen in 4-Chloro-6-methoxypyrimidin-2-amine, can influence the planarity of the molecule and participate in hydrogen bonding. researchgate.net Methyl groups can enhance lipophilicity and fill small hydrophobic pockets in a binding site. Hydroxy groups can act as both hydrogen bond donors and acceptors, significantly impacting solubility and target interactions. The subtle interplay between the electronic nature of substituents at the C-4 and C-6 positions of the pyrimidine ring has been shown to affect reactivity. csu.edu.au

Table 4: Modulation by Functional Groups

| Functional Group | Impact on Molecular Properties | Reference |

|---|---|---|

| Amino | Hydrogen bond donor, basic center. | nih.gov |

| Methyl | Increases lipophilicity. | drugbank.com |

| Methoxy | Influences planarity, hydrogen bond acceptor. | researchgate.net |

| Hydroxy | Hydrogen bond donor/acceptor, increases polarity. | nih.gov |

| Isopropyl | Increases steric bulk and lipophilicity. | mdpi.com |

Scaffold Modifications and Derivatization Strategies to Optimize Biological Potential

To optimize the biological potential of this compound, various scaffold modifications and derivatization strategies can be employed. These can range from minor alterations to the core structure to the complete replacement of one of the heterocyclic rings, a strategy known as scaffold hopping. nih.gov

One common strategy involves the derivatization of the 2-amino group. For example, in a series of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives, modifications at this position led to the identification of potent STAT6 inhibitors. nih.gov Another approach is the substitution of the chloro group at the 4-position with various nucleophiles, which can introduce a wide range of functionalities. The reactivity of the chloro substituent allows for the synthesis of diverse libraries of compounds for biological screening. researchgate.netmdpi.com

Furthermore, the pyrimidine ring itself can be fused with other rings to create more rigid and structurally complex scaffolds, such as tetrahydropyrido[4,3-d]pyrimidines, which have been explored as human topoisomerase II inhibitors. nih.gov Such modifications can lead to compounds with novel mechanisms of action or improved selectivity profiles.

Pharmacophore Elucidation and Ligand Efficiency Considerations

Pharmacophore modeling is a crucial tool in rational drug design that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. For the this compound scaffold, a likely pharmacophore would include hydrogen bond donors and acceptors from the amino group and the nitrogen atoms of the pyrimidine and pyridine rings, as well as a defined spatial arrangement of the two heterocyclic rings.

Molecular docking studies on similar pyrimidine derivatives have shown that the aminopyrimidine core often forms key interactions with the hinge region of kinases. nih.gov The pyridine ring can extend into a hydrophobic pocket, and the substituent at the 4-position can be tailored to interact with specific residues in the target protein.

Ligand efficiency (LE) is a metric used to assess the binding energy of a compound per heavy atom. It is a valuable parameter for optimizing lead compounds, as it favors smaller molecules with high affinity. In the context of this compound analogs, SAR studies should aim to improve potency without excessively increasing molecular weight, thereby maintaining or improving ligand efficiency. This can be achieved by making small, strategic modifications that enhance key interactions with the target, rather than adding large, non-specific functionalities.

Advanced Pre Clinical Applications in Medicinal Chemistry Research for 4 Chloro 6 Pyridin 4 Yl Pyrimidin 2 Amine Scaffold

Modulation of Enzymatic Pathways

The core structure of 4-Chloro-6-(pyridin-4-yl)pyrimidin-2-amine, featuring a pyrimidine (B1678525) ring linked to a pyridine (B92270) moiety, is a common feature in many enzyme inhibitors. This scaffold allows for interactions with the active sites of various enzymes, leading to the modulation of their catalytic activity.

Inhibition of Enzymes Involved in DNA Synthesis

While the broader class of pyrimidine analogues has been investigated for anticancer properties, which often involves interference with DNA synthesis, specific studies detailing the direct inhibition of enzymes like DNA polymerase or topoisomerase by this compound are not extensively documented in the available literature. However, related heterocyclic compounds have shown activity in this area. For instance, certain brominated compounds are known to inhibit DNA synthesis by incorporating into the DNA strand during replication or by inducing DNA breaks, ultimately leading to cell cycle arrest and apoptosis. mdpi.com This suggests a potential, though yet unexplored, avenue for research for the this compound scaffold.

Kinase Inhibition Profiles (e.g., ABL1, CDK4/6, Met Kinase, MAPK)

The aminopyrimidine scaffold is a well-established pharmacophore for kinase inhibition, fitting into the ATP-binding pocket of these enzymes. Derivatives based on this core structure have been synthesized and evaluated against a range of kinases critical to cell signaling and cancer progression.

ABL1 Kinase: The Abelson murine leukemia viral oncogene homolog 1 (ABL1) is a non-receptor tyrosine kinase, and its dysregulation is a hallmark of Chronic Myelogenous Leukemia (CML). researchgate.net The pyrimidine-2-amine structure is a core component of successful ABL1 inhibitors like imatinib (B729) and nilotinib. rsc.org Research into 2-amino-4,6-diarylpyrimidines has demonstrated significant antiproliferative activity against CML cell lines, suggesting that compounds with this core, such as this compound, could be promising agents for targeting ABL1 kinase. rsc.org Crizotinib, another kinase inhibitor, has also been shown to act as an ABL1 inhibitor, highlighting the broad applicability of related structural motifs in targeting this kinase. nih.gov

CDK4/6: Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase. nih.govmdpi.com Selective inhibition of CDK4/6 is a validated strategy in cancer therapy. nih.gov The 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold, a close structural analog of this compound, has yielded highly potent and selective inhibitors of CDK4 and CDK6. acs.org Medicinal chemistry efforts have produced orally bioavailable molecules with excellent potency and selectivity, demonstrating effective antiproliferative activity in cancer cell lines. acs.orgencyclopedia.pub

Met Kinase: The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is another important target in oncology. Research has shown that pyridine-containing compounds can act as potent c-Met kinase inhibitors. researchgate.net The design of bioisosteres of known inhibitors, where a central benzene (B151609) ring was replaced by pyridine, resulted in compounds with nanomolar IC50 values against c-Met. nih.gov Furthermore, conformationally constrained pyrrolopyridine-pyridone analogues have been discovered as potent Met kinase inhibitors, capable of inhibiting proliferation in Met-dependent cancer cell lines. nih.gov

MAPK: The mitogen-activated protein kinase (MAPK) signaling pathway is crucial for regulating a wide array of cellular processes. google.com Within this family, MAP4K4 has been identified as a therapeutic target, and fragment-based drug discovery has led to the development of potent and selective inhibitors based on a pyridopyrimidine series. nih.govebi.ac.uk Specifically, compounds like 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine have demonstrated low nanomolar potency and excellent kinase selectivity. nih.govebi.ac.uk

| Kinase Target | Analog Scaffold | Inhibitory Activity (Ki or IC50) | Reference |

|---|---|---|---|

| CDK4 | 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative | 1 nM (Ki) | acs.org |

| CDK6 | 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative | 34 nM (Ki) | acs.org |

| c-Met | Pyridine Bioisostere of Cabozantinib | 4.9 nM (IC50) | nih.gov |

| Met Kinase | Pyrrolopyridine-pyridone analogue | 1.8 nM (IC50) | nih.gov |

| MAP4K4 | 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine | Low Nanomolar Potency | nih.govebi.ac.uk |

Interaction with Specific Receptor Systems (e.g., Histamine (B1213489) H3 Receptors)

The pyrimidine scaffold is also explored for its ability to interact with G-protein coupled receptors, such as the histamine H3 receptor. This receptor is primarily expressed in the central nervous system and plays a role in regulating the release of various neurotransmitters. Both antagonists and agonists of the H3 receptor are of therapeutic interest. Research into substituted purines, which contain a pyrimidine ring as a core component, has led to the discovery of high-affinity histamine H3 receptor ligands. Similarly, series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines have been identified as high-affinity, non-imidazole histamine H3 receptor agonists.

Antimicrobial Activity Investigations

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Heterocyclic compounds, including pyridine and pyrimidine derivatives, have historically been a rich source of antimicrobial drugs.

Antibacterial Efficacy Studies Against Pathogens (e.g., Escherichia coli, Staphylococcus aureus)

Derivatives of the this compound scaffold have been evaluated for their activity against a panel of pathogenic bacteria, including the Gram-negative Escherichia coli and the Gram-positive Staphylococcus aureus. Pyridine-containing compounds have demonstrated a broad range of antibacterial activities. nih.gov For instance, certain N-alkylated pyridine-based organic salts have shown notable activity against both S. aureus and E. coli. nih.gov Similarly, studies on 6-Chloro-2,4-diamino pyrimidine have reported its screening against these pathogens, indicating the potential of the chloropyrimidine core in antibacterial drug discovery. researchgate.net

| Pathogen | Related Compound Class | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus | N-alkylated pyridine salt | MIC: 56 ± 0.5% inhibition at 100 µg/mL | nih.gov |

| Escherichia coli | N-alkylated pyridine salt | MIC: 55 ± 0.5% inhibition at 100 µg/mL | nih.gov |

| S. aureus, E. coli | 6-Chloro-2,4-diamino pyrimidine | Screened for antibacterial activity | researchgate.net |

Antiviral Efficacy Studies

The pyrimidine nucleus is a fundamental component of nucleosides, making it a critical scaffold for the development of antiviral agents that can interfere with viral replication. Various pyrimidine derivatives have been synthesized and tested for their efficacy against a range of viruses. For instance, conjugates of pyrimidine with other heterocyclic systems have been evaluated for their activity against herpes simplex virus type 1 (HSV-1), including acyclovir-resistant strains. mdpi.com In other studies, benzenesulphonamide derivatives containing a pyrimidine moiety were tested for their antiviral activity against several strains of influenza A (H1N1, H3N2, H5N1) and influenza B viruses. nih.gov These studies yielded compounds with inhibitory activity in the low microgram per milliliter range. nih.gov

| Virus | Related Compound | Reported Activity (EC50) | Reference |

|---|---|---|---|

| Influenza A (H1N1) | Benzenesulphonamide-pyrimidine derivative | 2.7-5.2 µg/ml | nih.gov |

| Influenza A (H3N2) | Benzenesulphonamide-pyrimidine derivative | 13.8-26.0 µg/ml | nih.gov |

| Influenza A (H5N1) | Benzenesulphonamide-pyrimidine derivative | 3.1-6.3 µg/ml | nih.gov |

| Influenza B | Benzenesulphonamide-pyrimidine derivative | 7.7-11.5 µg/ml | nih.gov |

| Herpes Simplex Virus 1 (HSV-1) | (S)-2-aminopyrimidine derivative | 9.27 µM (IC50) | mdpi.com |

Anticancer Research Applications

The pyridinylpyrimidine framework is a well-established "privileged scaffold" in oncology drug discovery. arabjchem.orgacs.org Its structural features are central to numerous approved drugs and clinical candidates, primarily due to its ability to mimic the adenine (B156593) hinge-binding motif of ATP and effectively target the active site of protein kinases, which are often dysregulated in cancer. nih.gov

Derivatives based on the this compound scaffold have demonstrated significant antiproliferative activity across a spectrum of human cancer cell lines. While data on the specific title compound is limited, extensive research on closely related analogues highlights the scaffold's potential.

For instance, a study on 2-amino-4-chloro-pyrimidine derivatives, which share a key part of the core structure, revealed cytotoxic effects against breast cancer (MCF-7) and colon cancer (HCT116) cell lines. nih.gov Similarly, a derivative featuring the 4-(pyridin-4-yl)pyrimidine (B1626469) core, 4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one (SK-25), showed potent activity against pancreatic (MiaPaCa-2) and lung (A-549) cancer cells. semanticscholar.org

The antiproliferative potential of this scaffold in breast cancer has been further substantiated by research on 4-anilino-2-(pyridin-4-yl)pyrimidines, which have been identified as potent inhibitors of the Breast Cancer Resistance Protein (ABCG2), a key contributor to multidrug resistance. acs.org Other studies have also reported the efficacy of related pyrimidine derivatives against various breast cancer cell lines, including MCF-7 and MDA-MB-231. nih.gov The broad-spectrum activity of these related compounds underscores the promise of the core scaffold in developing novel anticancer agents.

Table 1: Antiproliferative Activity of Representative Pyridinylpyrimidine Derivatives

| Compound/Derivative Class | Cancer Cell Line | Cell Line Type | Activity Metric | Value | Reference(s) |

|---|---|---|---|---|---|

| 4-(4-(4-bromophenyl)piperazin-1-yl)pyrimidin-2-amine | MCF-7 | Breast Adenocarcinoma | EC₅₀ | 89.37 µM | nih.gov |

| 4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one (SK-25) | MiaPaCa-2 | Pancreatic Carcinoma | IC₅₀ | 1.95 µM | semanticscholar.org |

| 4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one (SK-25) | A-549 | Lung Carcinoma | - | Active | semanticscholar.org |

| 4-Anilino-2-(pyridin-4-yl)pyrimidine analogue | - | Breast Cancer | IC₅₀ | 132 nM | acs.org |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine analogue (78) | MV4-11 | Acute Myeloid Leukemia | GI₅₀ | 23 nM | acs.org |

| 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine (1a) | A549 | Lung Carcinoma | GI₅₀ | 2.40–13.5 µM | nih.gov |

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; GI₅₀: 50% growth inhibition. The values represent the potential of the broader scaffold, as data for the specific title compound is not available.

The primary mechanism through which pyridinylpyrimidine scaffolds exert their anticancer effects is the inhibition of protein kinases. nih.gov The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, effectively docking into the hinge region of the kinase ATP-binding site, a mechanism exploited by many successful kinase inhibitors. acs.org

A significant body of research has identified Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6, as key targets for this class of compounds. acs.orgnih.gov These kinases are crucial for cell cycle progression from the G1 to the S phase. By inhibiting CDK4/6, pyridinylpyrimidine derivatives can induce G1 phase cell cycle arrest, thereby halting the proliferation of cancer cells. acs.org Analogues have also been identified as potent inhibitors of CDK2. rsc.org

Beyond CDKs, related pyrimidine scaffolds have been shown to inhibit a range of other oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and members of the JAK/STAT and RAS/MAPK signaling pathways. nih.govnih.gov In addition to kinase inhibition and cell cycle arrest, derivatives of this scaffold have been shown to induce apoptosis (programmed cell death), a critical hallmark of effective anticancer agents. semanticscholar.orgmdpi.com

Other Exploratory Biological Activities (e.g., Anti-inflammatory, Antimalarial, Cardiotonic, Antidepressant Effects of Related Scaffolds)

The versatility of the pyrimidine core has led to the exploration of its derivatives for a multitude of other therapeutic applications.

Anti-inflammatory Effects : Pyrimidine derivatives have demonstrated significant anti-inflammatory properties. semanticscholar.orgmdpi.com The mechanism often involves the inhibition of key inflammatory mediators, including cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. nih.govnih.gov Certain pyridinyl pyrimidine analogues have also been found to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov

Antimalarial Activity : The 4-aminopyrimidine (B60600) structure is a well-known pharmacophore in the development of antimalarial drugs. nih.govorientjchem.org These compounds often act by inhibiting the dihydrofolate reductase (DHFR) enzyme in the Plasmodium parasite. nih.gov This enzyme is critical for the synthesis of folate, which is essential for the parasite's DNA synthesis and replication. nih.gov Numerous hybrids combining the 4-aminoquinoline (B48711) core (found in chloroquine) with a pyrimidine moiety have been synthesized and shown to be effective against both chloroquine-sensitive and resistant strains of P. falciparum. nih.govresearchgate.net

Cardiotonic Effects : Certain pyrimidine derivatives have been investigated for their potential as cardiotonic agents, demonstrating positive inotropic effects (increasing the force of heart muscle contraction). One proposed mechanism for this activity involves the antagonism of endogenous adenosine (B11128) at its cardiac receptors.

Antidepressant Effects : Preclinical studies have indicated that some pyrimidine derivatives possess antidepressant activity. nih.govnih.gov Research has pointed towards the human serotonin (B10506) transporter as a potential target, with synthesized derivatives showing a strong binding affinity in molecular docking studies and reducing immobility time in in-vivo models. nih.govresearchgate.net

Table 2: Summary of Other Investigated Biological Activities for Related Scaffolds

| Biological Activity | Molecular Target(s) / Mechanism | Scaffold Class | Reference(s) |

|---|---|---|---|

| Anti-inflammatory | COX-1/COX-2, TNF-α, IL-1β Inhibition | Pyrimidines, Pyridinylpyrimidines | nih.govnih.gov |

| Antimalarial | Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) Inhibition | 4-Aminopyrimidines, 4-Aminoquinolines | nih.govnih.gov |

| Cardiotonic | Adenosine Receptor Antagonism | Pyrimidines | - |

| Antidepressant | Serotonin Transporter Inhibition | Pyrimidines, Pyrimido[4,5-d]pyrimidines | nih.govnih.govresearchgate.net |

Future Directions and Research Perspectives for 4 Chloro 6 Pyridin 4 Yl Pyrimidin 2 Amine

Development of Novel and Sustainable Synthetic Routes

Traditional synthetic methods for pyrimidine (B1678525) derivatives often involve hazardous solvents, toxic reagents, and significant energy consumption. rasayanjournal.co.in The future development of 4-Chloro-6-(pyridin-4-yl)pyrimidin-2-amine necessitates a shift towards green chemistry principles to ensure environmental and economic sustainability. benthamdirect.comnih.gov Promising strategies include microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, as demonstrated for other 4-chloro-6-substituted phenyl pyrimidines. powertechjournal.comnih.gov

Further research should focus on:

Solvent-Free Reactions: Exploring mechanochemistry (grinding) and solid-supported syntheses can minimize or eliminate the need for harmful organic solvents. powertechjournal.com

Catalysis: The use of reusable, heterogeneous, or biocatalysts can enhance reaction efficiency and sustainability. powertechjournal.com

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the target compound streamlines the process, reduces waste, and improves atom economy. rasayanjournal.co.in

Alternative Energy Sources: Ultrasound-assisted synthesis represents another energy-efficient technique that can promote greener chemical processes. rasayanjournal.co.iningentaconnect.com

Adopting these sustainable methods will not only reduce the environmental impact of producing this compound but also align with the growing global demand for environmentally responsible chemical manufacturing. powertechjournal.com

Integration of Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the structural and electronic properties of this compound is fundamental to elucidating its mechanism of action and guiding the design of superior analogs. Future research should integrate a suite of advanced analytical and computational tools.

Spectroscopic Characterization: While standard techniques like FT-IR, NMR, and mass spectrometry are essential for structural confirmation, more advanced methods can provide deeper insights. researchgate.netmdpi.comaip.org

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used for detailed analysis of the vibrational modes of the pyrimidine ring and its functional groups, including the halogen substituent. vandanapublications.comvandanapublications.com

Nuclear Magnetic Resonance (NMR): Advanced 2D-NMR techniques (COSY, HSQC, HMBC) can unambiguously assign all proton and carbon signals, which is crucial for detailed structural analysis and for characterizing its interactions with biological macromolecules.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state, as has been done for similar pyrimidine derivatives. nih.govnih.gov

Computational Modeling:

Density Functional Theory (DFT): DFT calculations are powerful for predicting molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. aip.orgijcrt.org This information helps in understanding the molecule's reactivity and charge distribution.

Molecular Docking: This technique can predict the binding orientation of this compound within the active site of a biological target, such as a protein kinase. nih.govresearchgate.net These simulations are crucial for hypothesizing its mechanism of action and for the rational design of new inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of interactions predicted by molecular docking. rsc.org

By combining high-resolution spectroscopic data with robust computational models, researchers can achieve a comprehensive understanding of the molecule's physicochemical properties and its interactions at a molecular level.

Rational Design and Synthesis of New Pyrimidine Analogs with Enhanced Specificity

The this compound scaffold serves as a valuable starting point for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this endeavor, aiming to understand how modifications to the molecular structure affect its biological activity. nih.govresearchgate.netmdpi.com

Future design strategies should focus on modifications at key positions of the pyridinylpyrimidine core:

The C2-amine group: This group is a potential hydrogen bond donor. Modifications here could influence binding affinity and selectivity.

The C4-chloro group: As a reactive site, this chlorine atom can be replaced with various nucleophiles to generate diverse libraries of compounds for screening. nih.gov

The C6-pyridin-4-yl group: Altering the pyridine (B92270) ring or replacing it with other aromatic or heterocyclic systems could modulate interactions with the target protein and affect properties like solubility and metabolic stability.

Computational tools like 3D-QSAR (Quantitative Structure-Activity Relationship) can be employed to build models that correlate the structural features of a series of analogs with their biological activity, thereby guiding the design of more potent compounds. rsc.org The goal is to create molecules that fit precisely into the target's binding site, minimizing off-target effects and enhancing therapeutic efficacy. researchgate.net

Exploration of Underexplored Biological Targets and Therapeutic Areas

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govresearchgate.net While many pyrimidine derivatives are investigated as kinase inhibitors for cancer, the therapeutic potential of this compound and its future analogs may extend to other diseases.

Potential new therapeutic areas for exploration include:

Neurodegenerative Diseases: Pyrimidine-containing compounds have been investigated as inhibitors of kinases (e.g., MARK family) and other targets implicated in Alzheimer's, Parkinson's, and Huntington's diseases. researchgate.netacs.orggoogle.com The neuroprotective potential of novel this compound derivatives warrants investigation.

Inflammatory Disorders: Certain pyrimidine derivatives have shown potent anti-inflammatory activity, for instance, by inhibiting cyclooxygenase (COX) enzymes. nih.govnih.gov This suggests a potential role in treating conditions like rheumatoid arthritis.

Infectious Diseases: The pyrimidine core is present in various antimicrobial, antiviral, and antiparasitic agents. researchgate.net For example, novel 4-phenyl-6-(pyridin-3-yl)pyrimidines have demonstrated potent antitrypanosomal activity. nih.govresearchgate.net Screening analogs of this compound against a panel of pathogens could uncover new therapeutic leads.

By expanding the scope of biological screening, researchers may identify novel applications for this chemical scaffold, addressing unmet medical needs in various therapeutic areas.

Investigation of Multi-Targeting Strategies for Complex Diseases

Complex diseases such as cancer and neurodegenerative disorders are often driven by multiple pathological pathways. nih.gov A multi-target drug, which is designed to modulate several key targets simultaneously, can offer superior efficacy and a lower likelihood of drug resistance compared to single-target agents. mdpi.com The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the purine (B94841) nucleus in ATP, has been successfully used to develop multi-targeting kinase inhibitors. nih.govrsc.org

Future research on this compound should explore its potential as a framework for developing multi-target ligands. This involves:

Rational Design: Integrating pharmacophoric features necessary for binding to two or more distinct targets into a single molecule. nih.gov For example, designing analogs that can simultaneously inhibit key kinases in different oncogenic signaling pathways, such as EGFR and VEGFR2. mdpi.com

Computational Screening: Using molecular docking to assess the binding potential of a single designed molecule against a panel of disease-relevant targets.